Cas no 1804498-46-1 (2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridine)

2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridine is a halogenated pyridine derivative characterized by its unique substitution pattern, incorporating cyano, iodo, and trifluoromethoxy functional groups. This structure imparts high reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and the preparation of fluorinated heterocycles. The presence of iodine atoms at the 4- and 6-positions enhances its utility in metal-catalyzed transformations, while the electron-withdrawing cyano and trifluoromethoxy groups contribute to its stability and selectivity in nucleophilic substitutions. Its applications span pharmaceuticals, agrochemicals, and materials science, where precise functionalization is critical. The compound’s well-defined reactivity profile ensures consistent performance in complex synthetic pathways.
2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridine structure
1804498-46-1 structure
Product name:2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridine
CAS No:1804498-46-1
MF:C7HF3I2N2O
Molecular Weight:439.899796247482
CID:4801476

2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridine
    • インチ: 1S/C7HF3I2N2O/c8-7(9,10)15-6-3(11)1-5(12)14-4(6)2-13/h1H
    • InChIKey: ONRDLNXPHNFKJD-UHFFFAOYSA-N
    • SMILES: IC1C=C(N=C(C#N)C=1OC(F)(F)F)I

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 277
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 45.9

2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A026003235-500mg
2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridine
1804498-46-1 97%
500mg
$999.60 2022-04-02
Alichem
A026003235-1g
2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridine
1804498-46-1 97%
1g
$1,612.80 2022-04-02
Alichem
A026003235-250mg
2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridine
1804498-46-1 97%
250mg
$646.00 2022-04-02

2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridine 関連文献

2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridineに関する追加情報

Introduction to 2-Cyano-4,6-Diiodo-3-(Trifluoromethoxy)Pyridine (CAS No. 1804498-46-1)

2-Cyano-4,6-Diiodo-3-(Trifluoromethoxy)Pyridine is a highly specialized organic compound with the CAS registry number 1804498-46-1. This compound belongs to the class of pyridine derivatives, which are widely studied in various fields of chemistry and pharmacology due to their unique electronic properties and potential applications in drug design. The structure of this compound is characterized by the presence of a cyano group at the 2-position, two iodine atoms at the 4 and 6 positions, and a trifluoromethoxy group at the 3-position on the pyridine ring. These substituents significantly influence the electronic and steric properties of the molecule, making it a valuable compound for both academic research and industrial applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-Cyano-4,6-Diiodo-3-(Trifluoromethoxy)Pyridine through multi-step processes involving iodination, cyanoation, and trifluoromethoxylation reactions. The synthesis typically begins with a pyridine derivative as the starting material, followed by sequential introduction of functional groups using advanced catalytic systems. The use of palladium catalysts in cross-coupling reactions has been particularly effective in achieving high yields and selectivity during the synthesis process.

The electronic properties of 2-Cyano-4,6-Diiodo-3-(Trifluoromethoxy)Pyridine make it an interesting candidate for applications in optoelectronics and materials science. The cyano group introduces electron-withdrawing effects, while the trifluoromethoxy group enhances both electron-withdrawing and steric effects. These effects collectively influence the absorption and emission properties of the compound, making it suitable for use in light-emitting diodes (LEDs) and other optoelectronic devices. Recent studies have demonstrated that this compound exhibits strong fluorescence under UV light, which could be exploited for sensing applications.

In terms of biological activity, 2-Cyano-4,6-Diiodo-3-(Trifluoromethoxy)Pyridine has shown potential as a lead compound in drug discovery programs targeting various diseases. Its ability to modulate protein-protein interactions (PPIs) has been explored in recent research studies. PPIs are critical for many cellular processes, and disrupting them can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders. The iodine atoms in this compound contribute to its high molecular weight and lipophilicity, which are desirable properties for drug candidates aiming to cross biological membranes.

The structure of 2-Cyano-4,6-Diiodo-3-(Trifluoromethoxy)Pyridine also makes it a valuable building block for constructing more complex molecules through further functionalization. For instance, its iodide substituents can serve as leaving groups in nucleophilic substitution reactions, enabling the incorporation of additional functional groups into the molecule. This versatility has led to its use as an intermediate in the synthesis of bioactive compounds with diverse pharmacological profiles.

From an environmental standpoint, understanding the fate and behavior of 2-Cyano-4,6-Diiodo-3-(Trifluoromethoxy)Pyridine in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent studies have focused on its degradation pathways under various conditions such as UV irradiation and microbial action. These studies have shown that the compound undergoes rapid degradation under certain environmental conditions due to its susceptibility to photochemical reactions.

In conclusion, 2-Cyano-4,6-Diiodo-3-(Trifluoromethoxy)Pyridine (CAS No. 1804498-46-1) is a versatile organic compound with promising applications across multiple disciplines. Its unique structure endows it with distinctive electronic properties that make it valuable for both fundamental research and practical applications. Continued research into its synthesis methods, biological activity, and environmental behavior will undoubtedly unlock new opportunities for this compound in various fields.

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